molecular formula C14H16N4O2S B3005658 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2176069-74-0

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No. B3005658
CAS RN: 2176069-74-0
M. Wt: 304.37
InChI Key: MTJZAMSXUZJNSJ-UHFFFAOYSA-N
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Description

The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a chemical entity that features a thiadiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a ring structure. This moiety is known for its electron-accepting properties and is often utilized in the design of various organic compounds for electronic and optical applications. The compound also includes a piperidine and a pyridine ring, which are common structural motifs in medicinal chemistry due to their ability to interact with biological targets.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of this compound, they do provide insight into the synthesis of related compounds. For instance, the synthesis of donor-acceptor-type conjugated polymers using thiadiazolo[3,4-c]pyridine as an electron acceptor is described . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to incorporate the specific piperidine and pyridine components.

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole units can be significantly influenced by intramolecular interactions, such as hydrogen bonding. In a closely related compound, the presence of an intramolecular OH⋯N hydrogen bond was found to be a key determinant in the conformational properties of the molecule . This implies that in the compound of interest, similar intramolecular interactions may play a crucial role in defining its three-dimensional structure and, consequently, its chemical reactivity and interaction with other molecules.

Chemical Reactions Analysis

The thiadiazole moiety is known to participate in various chemical reactions due to its electron-accepting ability. The papers provided do not directly address the chemical reactions of this compound, but they do suggest that the electron-accepting properties of thiadiazole derivatives can lead to the formation of novel materials with unique electrochemical and optical properties . Therefore, it can be inferred that the compound may also engage in reactions that are characteristic of electron-deficient heterocycles, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are often characterized by their electron-accepting abilities, which can lead to unique optical and electrochemical behaviors. For example, a thiadiazolo[3,4-c]pyridine-based polymer was found to have a low bandgap and fast-switching electrochromic properties . While the specific properties of this compound are not detailed in the provided papers, it is reasonable to hypothesize that the compound may exhibit similar low bandgap properties and potentially useful electrochromic characteristics. Additionally, the conformational stability imparted by intramolecular hydrogen bonding in related molecules suggests that this compound may also exhibit distinct physicochemical properties influenced by its molecular conformation .

properties

IUPAC Name

2-pyridin-3-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(8-11-2-1-5-15-9-11)18-6-3-12(4-7-18)20-14-17-16-10-21-14/h1-2,5,9-10,12H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJZAMSXUZJNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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